molecular formula C19H20N8O2S2 B4639468 N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA

N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA

Cat. No.: B4639468
M. Wt: 456.5 g/mol
InChI Key: RGVRBBJWLKTBAH-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that features multiple functional groups, including furyl, pyrazolyl, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA typically involves multi-step organic reactions. The starting materials often include furylmethylamine and pyrazole derivatives. The synthesis may proceed through the following steps:

    Formation of Intermediate Compounds: Initial reactions may involve the formation of intermediate compounds such as furylmethyl isothiocyanate.

    Coupling Reactions: The intermediate compounds are then coupled with pyrazole derivatives under controlled conditions to form the desired thiourea compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow systems, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The furyl and pyrazolyl groups can be oxidized under specific conditions.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors can provide insights into its pharmacological properties.

Medicine

In medicinal chemistry, N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA may be studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA: This compound is unique due to its specific combination of functional groups.

    Other Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings but different functional groups.

Uniqueness

The uniqueness of N-(2-FURYLMETHYL)-N’-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of furyl, pyrazolyl, and thiourea groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-[[4-(furan-2-ylmethylcarbamothioylamino)pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O2S2/c30-18(20-9-16-3-1-5-28-16)24-14-7-22-26(11-14)13-27-12-15(8-23-27)25-19(31)21-10-17-4-2-6-29-17/h1-8,11-12H,9-10,13H2,(H2,20,24,30)(H2,21,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRBBJWLKTBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
Reactant of Route 3
N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(2-FURYLMETHYL)-N'-(1-{[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)THIOUREA

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